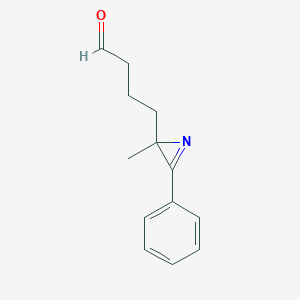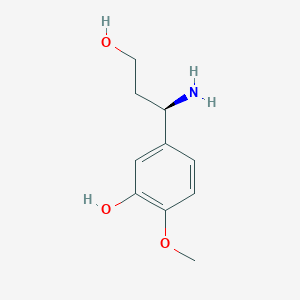
(r)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is a chemical compound with a complex structure that includes an amino group, a hydroxypropyl group, and a methoxyphenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the reaction of a methoxyphenol derivative with an appropriate amino alcohol under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol
- 3-((1R)-1-Amino-3-hydroxypropyl)-4-methylbenzenecarbonitrile
- 2-[(1R)-1-Amino-3-hydroxypropyl]-4-methoxyphenol hydrochloride
Uniqueness
®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
5-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m1/s1 |
Clé InChI |
OXSZTNZUDMWDOJ-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H](CCO)N)O |
SMILES canonique |
COC1=C(C=C(C=C1)C(CCO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
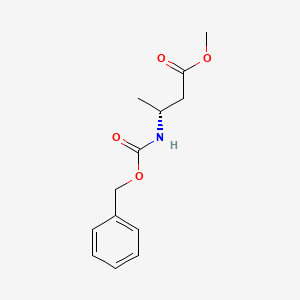


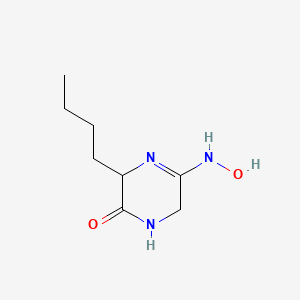
![2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B15245284.png)
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)
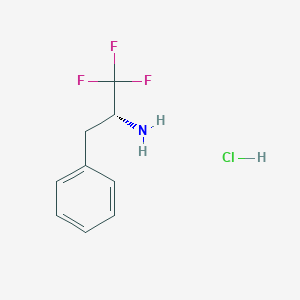
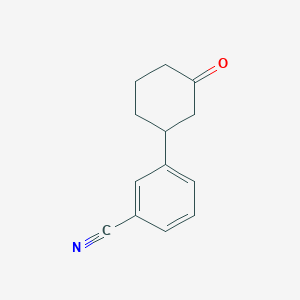
![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
